molecular formula C7H7N5O B116769 4(1H)-Pteridinone, 2-amino-6-methyl- CAS No. 708-75-8

4(1H)-Pteridinone, 2-amino-6-methyl-

Cat. No.: B116769
CAS No.: 708-75-8
M. Wt: 177.16 g/mol
InChI Key: UDOGNMDURIJYQC-UHFFFAOYSA-N
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Preparation Methods

6-Methylpterin is generally prepared through synthetic routes. A common synthesis method involves the reaction of pyrazinopyridin-4(1H)-one with methyl bromide, followed by aminolysis of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Methylpterin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidants like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions of 6-methylpterin can generate reactive oxygen species .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-6-methyl-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2H,1H3,(H3,8,9,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOGNMDURIJYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221062
Record name 4(1H)-Pteridinone, 2-amino-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708-75-8
Record name 4(1H)-Pteridinone, 2-amino-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(1H)-Pteridinone, 2-amino-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methylpterin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 6-methylpterin?

A1: 6-Methylpterin has a molecular formula of C7H7N5O and a molecular weight of 177.16 g/mol.

Q2: How can 6-methylpterin be synthesized?

A2: 6-Methylpterin can be synthesized by condensing 2,5,6-triaminopyrimidin-4(3H)-one with methylglyoxal under controlled conditions. [] This method yields a mixture of 6-methylpterin and 7-methylpterin, with the ratio favoring 6-methylpterin when the reaction is performed at lower temperatures (0-5°C). []

Q3: What spectroscopic techniques are useful for characterizing 6-methylpterin?

A3: 6-Methylpterin can be characterized using various spectroscopic methods, including UV-visible spectrophotometry, fluorescence spectroscopy, and resonance Raman spectroscopy. [, , ]

Q4: Does 6-methylpterin exhibit tautomerism?

A4: Yes, like other pterin derivatives, 6-methylpterin exhibits tautomerism, primarily between the lactam and lactim forms. [] The equilibrium between these tautomers is influenced by factors like pH and solvent.

Q5: Does 6-methylpterin exhibit any catalytic properties?

A5: While 6-methylpterin itself may not function as a catalyst, it serves as a substrate for various enzymes. For instance, NADH-specific dihydropteridine reductase utilizes 6-methylpterin to assess its enzymatic activity. [] This enzyme catalyzes the reduction of quinonoid-dihydro-6-methylpterin using NADH as a cofactor. []

Q6: What are some applications of 6-methylpterin in biological research?

A6: 6-Methylpterin finds application in studying pteridine metabolism and enzyme kinetics. For example, it acts as a substrate for pteridine reductase: dihydrofolate reductase, an enzyme crucial for folate metabolism. [, ] Its use helps researchers understand the enzyme's substrate specificity and kinetic parameters.

Q7: Can 6-methylpterin be used as a marker in biological systems?

A7: Yes, 6-methylpterin can serve as a marker in specific biological contexts. For instance, its concentration in ruminal fluid is a potential marker for assessing ruminal nitrogen status in cows. [] Elevated levels of 6-methylpterin are observed when cows are fed diets deficient in degradable intake protein, suggesting its potential as a marker for dietary nitrogen deficiency.

Q8: Have computational methods been applied to study 6-methylpterin?

A8: Yes, density functional theory (DFT) calculations have been employed to investigate various aspects of 6-methylpterin, including its protonation sites, tautomeric equilibria, and reactivity. [, ] These studies provide valuable insights into the electronic structure and reactivity of this molecule.

Q9: Can QSAR models be developed for 6-methylpterin derivatives?

A9: While limited information is available specifically on QSAR models for 6-methylpterin derivatives, its structural similarity to other pterin compounds suggests that QSAR approaches could be applied to predict and understand the relationship between their structure and biological activity.

Q10: Does 6-methylpterin participate in any specific metabolic pathways?

A10: While not a direct participant in major metabolic pathways, 6-methylpterin can act as a substrate for enzymes involved in pteridine metabolism. For instance, it can be reduced by dihydrofolate reductase, an enzyme crucial for maintaining tetrahydrobiopterin levels, a cofactor for various enzymes. []

Q11: Can 6-methylpterin act as a photosensitizer?

A11: Yes, under UV-A irradiation, 6-methylpterin can act as a Type I photosensitizer. [] This means it can transfer energy to other molecules, generating reactive oxygen species (ROS) like superoxide anion (O2•−). This photosensitizing ability can lead to the oxidation of biomolecules like methionine. []

Q12: What analytical methods are used to determine 6-methylpterin levels in biological samples?

A12: High-performance liquid chromatography (HPLC) coupled with fluorometric detection is a sensitive and specific method for quantifying 6-methylpterin in biological samples like ruminal fluid. [] This method often involves derivatization steps to enhance sensitivity and selectivity.

Q13: Can electrochemical methods be used to detect 6-methylpterin?

A13: Yes, electrochemical methods, specifically dual-electrode amperometry, can be utilized for the detection and quantification of 6-methylpterin and its analogs. [, ] This approach offers high sensitivity and can be coupled with liquid chromatography for enhanced separation and analysis.

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